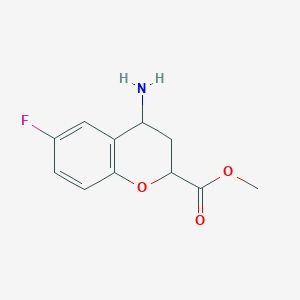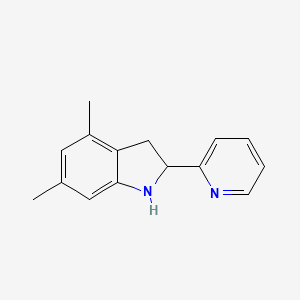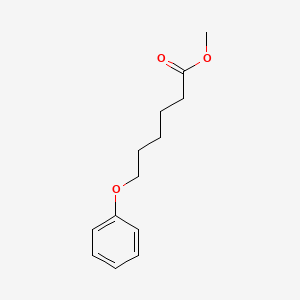![molecular formula C13H14O3 B11885002 1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one CAS No. 62518-61-0](/img/structure/B11885002.png)
1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused with a dioxolane ring
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dioxolane ring: This step involves the cyclization of the naphthalene derivative with ethylene glycol in the presence of an acid catalyst.
Acylation: The final step involves the acylation of the resulting compound with acetyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds, resulting in the formation of alcohols or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone can be compared with similar compounds such as:
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)amine: This compound has a similar structure but contains an amine group instead of a carbonyl group, leading to different chemical properties and reactivity.
1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)methanol: This compound contains a hydroxyl group, making it more polar and reactive in certain types of chemical reactions.
N-(6-oxo-6,7,8,9-tetrahydronaphtho[1,2-d][1,3]dioxol-5-yl)acetamide:
The uniqueness of 1-(5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-5-yl)ethanone lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62518-61-0 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-4-2-3-9-5-12-13(6-11(9)10)16-7-15-12/h5-6,10H,2-4,7H2,1H3 |
InChI Key |
OQIJLXNUAWSFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2=CC3=C(C=C12)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


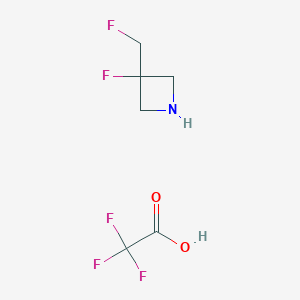
![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)
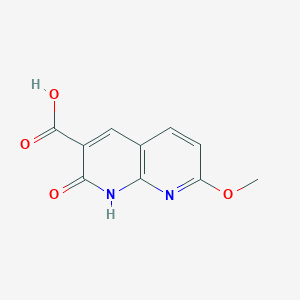
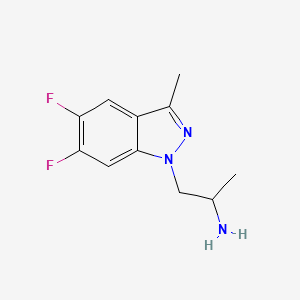
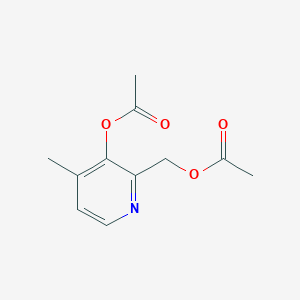
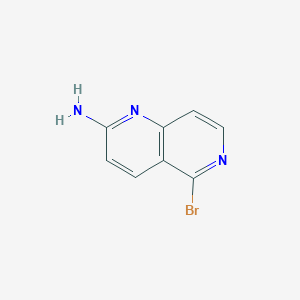

![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)
